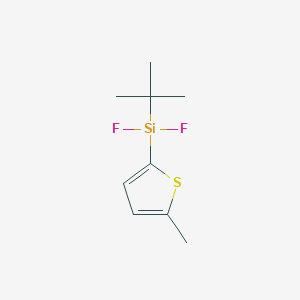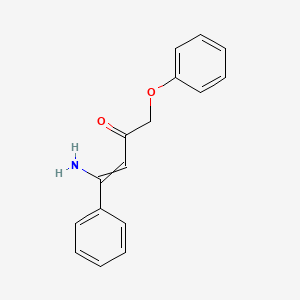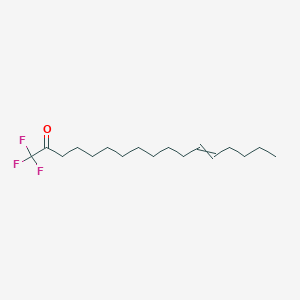
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane is an organosilicon compound that features a silicon atom bonded to a tert-butyl group, two fluorine atoms, and a 5-methylthiophen-2-yl group.
Métodos De Preparación
The synthesis of tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane typically involves the reaction of 5-methylthiophen-2-yl lithium with tert-butyl(difluoro)silane. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the reaction mixture from reacting with moisture or oxygen. The reaction is usually performed at low temperatures to control the reactivity of the intermediates .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include the use of specialized equipment to handle the reactive intermediates and to ensure the safety and efficiency of the process .
Análisis De Reacciones Químicas
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes, depending on the reaction conditions and the oxidizing agents used.
Reduction: Reduction reactions can convert the silicon-fluorine bonds to silicon-hydrogen bonds, forming silanes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like Grignard reagents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane has several applications in scientific research:
Organic Synthesis: It is used as a building block in the synthesis of more complex organosilicon compounds.
Materials Science: The compound is used in the development of new materials with specific properties, such as increased thermal stability or improved electronic characteristics.
Mecanismo De Acción
The mechanism by which tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane exerts its effects depends on the specific application. In organic synthesis, the silicon atom can act as a directing group, influencing the reactivity and selectivity of the reactions. The presence of the fluorine atoms can also affect the electronic properties of the compound, making it more reactive towards certain types of reagents .
Comparación Con Compuestos Similares
tert-Butyl(difluoro)(5-methylthiophen-2-yl)silane can be compared with other similar compounds, such as:
tert-Butyl(difluoro)(phenyl)silane: This compound has a phenyl group instead of a 5-methylthiophen-2-yl group, which can lead to different reactivity and applications.
tert-Butyl(difluoro)(4-methylphenyl)silane: The presence of a 4-methylphenyl group instead of a 5-methylthiophen-2-yl group can also influence the compound’s properties and uses.
The uniqueness of this compound lies in the combination of the tert-butyl, difluoro, and 5-methylthiophen-2-yl groups, which together impart specific chemical and physical properties that can be exploited in various applications .
Propiedades
Número CAS |
847982-51-8 |
|---|---|
Fórmula molecular |
C9H14F2SSi |
Peso molecular |
220.36 g/mol |
Nombre IUPAC |
tert-butyl-difluoro-(5-methylthiophen-2-yl)silane |
InChI |
InChI=1S/C9H14F2SSi/c1-7-5-6-8(12-7)13(10,11)9(2,3)4/h5-6H,1-4H3 |
Clave InChI |
GTGGGOIXFXOSSM-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(S1)[Si](C(C)(C)C)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[1-(4-Methoxyphenyl)-2-phenylethenyl]pyrrolidine](/img/structure/B14196918.png)
(prop-2-en-1-yl)silane](/img/structure/B14196928.png)

![1H-Pyrazole, 4-[4-[3-(1-azetidinyl)-1-(4-chlorophenyl)propyl]phenyl]-](/img/structure/B14196943.png)



![[(Diphenylphosphoryl)(naphthalen-2-yl)methyl]propanedinitrile](/img/structure/B14196957.png)
![3-Chloro-5-[2-(2,4-dioxopentan-3-yl)hydrazinylidene]-6-oxocyclohexa-1,3-diene-1-sulfonic acid](/img/structure/B14196959.png)

![4-[2-Iodo-5-(trifluoromethyl)phenoxy]butanal](/img/structure/B14196978.png)
